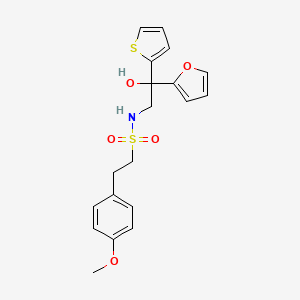

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide features a unique hybrid structure combining a sulfonamide backbone with heterocyclic (furan, thiophene) and aryl (4-methoxyphenyl) substituents. The presence of both furan and thiophene rings may modulate electronic properties and binding interactions, while the 4-methoxyphenyl group could enhance solubility or target affinity.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S2/c1-24-16-8-6-15(7-9-16)10-13-27(22,23)20-14-19(21,17-4-2-11-25-17)18-5-3-12-26-18/h2-9,11-12,20-21H,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFINTZOYJWWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a combination of furan and thiophene rings, along with a sulfonamide group, which contributes to its reactivity and biological activity. The molecular formula is CHNOS, with a molecular weight of approximately 342.40 g/mol.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation in human cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in cellular models .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes or receptors, leading to inhibition of their activity. This interaction can disrupt various biological processes, including cell signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, potentially leading to decreased ROS production and subsequent protection against oxidative damage .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Key Intermediates : Initial steps include the reaction of furan derivatives with thiophene derivatives in the presence of basic conditions.

- Hydroxylation : The intermediate is subjected to hydroxylation using oxidizing agents such as hydrogen peroxide.

- Final Coupling : The last step involves coupling with a 4-methoxyphenyl sulfonamide under controlled conditions to yield the final product.

Case Studies

Several studies have highlighted the biological activities of compounds structurally similar to this compound:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibit significant antimicrobial activity. The presence of both furan and thiophene rings may enhance its efficacy against various pathogens.

Case Study: Antibacterial Activity

A study on structurally related compounds demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, ranging from 20 to 70 µM. The dual heterocyclic structure of this compound suggests potential for similar or enhanced activity.

Cytotoxicity Testing

In vitro assays have shown low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero (African green monkey kidney) and MDCK (Madin-Darby canine kidney) cells. This implies that while the compound may effectively combat certain pathogens, it maintains a favorable safety profile.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available furan and thiophene derivatives. Key synthesis steps include:

- Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.

- Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide derivatives and heterocyclic systems:

Key Observations:

- Heterocyclic Influence : The target compound’s dual furan-thiophene system distinguishes it from analogues like 6d and 6e , which lack heterocycles. Thiophene-containing compounds (e.g., ) exhibit antimycobacterial activity, suggesting the target’s thiophene moiety may confer similar bioactivity.

- Sulfonamide vs.

- Methoxy Substitution : The 4-methoxyphenyl group is shared with 6d , 6e , and Formoterol-related compounds . This substituent likely improves membrane permeability due to moderate lipophilicity.

Physicochemical Properties

- Melting Points : Methoxy-substituted sulfonamides (6d , 6e ) exhibit melting points between 98–114°C, while nitro-substituted analogues (6s ) melt higher (172–174°C) due to increased polarity . The target’s hydroxy group may elevate its melting point via hydrogen bonding.

- Tautomerism : Unlike 1,2,4-triazole derivatives in , which exist as thione tautomers (confirmed by IR absence of S-H bands) , the target’s hydroxy group precludes tautomerism, favoring a stable secondary alcohol configuration.

Q & A

Q. Primary methods :

- NMR spectroscopy : - and -NMR identify aromatic protons (δ 6.5–8.0 ppm for furan/thiophene) and sulfonamide NH (δ 2.8–3.2 ppm). - COSY resolves overlapping signals .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 493.12) .

Common discrepancies : - Hydroxy group tautomerism may cause variable -NMR shifts; deuterated DMSO stabilizes the enol form for consistency .

- Impurity peaks in LC-MS (e.g., sulfonic acid byproducts) require ion-pair chromatography for separation .

Advanced: How can computational methods predict the compound’s electronic properties and reactivity?

Q. Density Functional Theory (DFT) :

- Optimize geometry (B3LYP/6-31G*) to calculate frontier orbitals. The HOMO-LUMO gap (~4.2 eV) suggests moderate electrophilicity, with reactive sites at the sulfonamide sulfur and thiophene α-positions .

- Solvent effects : PCM models (e.g., water, DMSO) simulate solvatochromic shifts in UV-Vis spectra, correlating with experimental λmax at 275 nm .

Molecular docking : AutoDock Vina predicts binding to cyclooxygenase-2 (COX-2) (ΔG = -9.2 kcal/mol), supporting anti-inflammatory potential .

Advanced: How do reaction conditions influence stereochemical outcomes during synthesis?

- Temperature : Lower temperatures (-10°C) favor kinetic control, yielding >80% R-configuration at the hydroxy center. Thermodynamic control (25°C) shifts equilibrium toward the S-isomer .

- Catalysts : Chiral Lewis acids (e.g., (R)-BINOL-Ti) induce enantioselectivity (ee >90%) via π-π interactions with the thiophene ring .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for cis-addition, while toluene promotes trans-products .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., COX-2 IC50) under standardized conditions (pH 7.4, 37°C) to exclude buffer or temperature artifacts .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated furan derivatives) that may contribute to observed discrepancies .

- Crystallography : X-ray structures of compound-enzyme complexes (e.g., PDB 6COX) clarify binding modes conflicting with docking results .

Advanced: How can the compound’s stability under physiological conditions be optimized?

- pH adjustments : Buffering at pH 7.0–7.4 minimizes sulfonamide hydrolysis. Phosphate buffers outperform Tris due to metal ion chelation .

- Prodrug design : Acetylation of the hydroxy group enhances plasma stability (t1/2 >8 h vs. 2 h for parent compound) .

- Lyophilization : Freeze-drying with trehalose (1:5 w/w) retains >90% activity after 6 months at 4°C .

Advanced: What methodologies assess the compound’s potential in material science applications?

- Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6) reveals redox activity at E1/2 = +1.1 V (vs. Ag/AgCl), suitable for organic semiconductors .

- Thermogravimetry (TGA) : Decomposition onset at 220°C indicates thermal stability for device integration .

- Photoluminescence : Quantum yield (Φ = 0.32 in THF) suggests utility in OLEDs; doping with iridium complexes enhances emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.